molecular formula C18H18FN3O4 B2523989 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1903719-52-7

5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2523989
CAS RN: 1903719-52-7
M. Wt: 359.357
InChI Key: MVRAOEYDFAUZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluoro group, an oxazepin ring, and an isoxazole ring . These functional groups could potentially confer specific chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the cyclopropyl group, the fluoro group, the oxazepin ring, and the isoxazole ring could potentially influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups . For example, the presence of a fluoro group could influence the compound’s reactivity and stability .

Scientific Research Applications

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Researchers have designed and synthesized a series of isoxazolamide compounds based on the structure of Isoxaflutole, a commercial herbicide. These compounds were prepared from 1,1-dimethoxy-N,N-dimethyl-methanamine and methyl 3-cyclopropyl-3-oxo-propanoate. In Petri dish tests, most of these compounds demonstrated strong inhibitory effects on the root and stem growth of both monocotyledon and dicotyledon weeds. Interestingly, some of them, particularly I-17, exhibited characteristic bleaching symptoms similar to those caused by 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological activity is crucial. Researchers can explore modifications at specific positions (e.g., 2-, 4-, or 7-position for 4H-chromenes and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines) to optimize its pharmacological properties .

Other Applications

Given its unique chemical structure, the compound may have applications beyond herbicidal and anticancer activities. Researchers could investigate its potential in other fields, such as antimicrobial, anti-inflammatory, or neuroprotective effects.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and the amount of exposure. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound in more detail. This could include studying its reactivity, stability, and interactions with other substances .

properties

IUPAC Name

5-cyclopropyl-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRAOEYDFAUZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.